Cas no 34084-88-3 (6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester)

6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester is a versatile compound with significant advantages in organic synthesis. It offers high purity and stability, facilitating precise reactions in pharmaceutical and agrochemical applications. Its unique nitro and carboxylic acid functionalities provide excellent reactivity, enabling the synthesis of complex molecules with desired properties.
6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester structure
34084-88-3 structure
Product Name:6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester
CAS No:34084-88-3
MF:C10H7NO4S
MW:237.231881380081
MDL:MFCD11040671
CID:1005111
PubChem ID:23626901
Update Time:2025-07-19

6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-nitrobenzo[b]thiophene-2-carboxylate
    • Methyl 6-nitro-1-benzothiophene-2-carboxylate
    • benzo[b]thiophene-2-carboxylic acid, 6-nitro-, methyl ester
    • LogP
    • Methyl-6-nitro-1-benzothiophen-2-carboxylat
    • 6-Nitro-benzo[b]thiophene-2-carboxylic acid methyl ester
    • 34084-88-3
    • Methyl 6-nitro-1-benzothiophene-2-carboxylate, 2-(Methoxycarbonyl)-6-nitro-1-benzothiophene
    • NTWQXMNKLCUVKU-UHFFFAOYSA-N
    • CS-0148772
    • AKOS015967683
    • DTXSID50635240
    • NG-0706
    • SB36704
    • DB-334898
    • MFCD11040671
    • 6-nitro -benzo[b]thiophene-2-carboxylic acid methyl ester
    • Methyl6-nitrobenzo[b]thiophene-2-carboxylate
    • SCHEMBL999135
    • Methyl6-nitro-1-benzothiophene-2-carboxylate
    • 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester
    • MDL: MFCD11040671
    • Inchi: 1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
    • InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OC)=CC2C=CC(=CC1=2)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 237.00961
  • Monoisotopic Mass: 237.00957888g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • Density: 1.5±0.1 g/cm3
  • Boiling Point: 393.2±22.0 °C at 760 mmHg
  • Flash Point: 191.6±22.3 °C
  • PSA: 69.44
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester Suppliers

Amadis Chemical Company Limited
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(CAS:34084-88-3)6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester
Order Number:A1036089
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:58
Price ($):788.0
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Additional information on 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester

Introduction to 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester (CAS No. 34084-88-3)

6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 34084-88-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the benzobthiophene class, a heterocyclic structure that combines a benzene ring with a thiophene ring, linked by a central carbon atom. The presence of a nitro group at the 6-position and an ester functional group at the 2-position introduces unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry.

The structural features of 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester contribute to its versatility in chemical transformations. The nitro group is a well-known electrophile, facilitating nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis or transesterification to yield carboxylic acids or other esters. These reactivities make it a useful building block for constructing more complex molecules, particularly in drug discovery and polymer synthesis.

In recent years, there has been growing interest in benzobthiophene derivatives due to their potential applications in medicinal chemistry. Studies have highlighted the biological activity of benzobthiophene-based compounds, including their roles as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The nitro-substituted benzobthiophene scaffold has been explored for its ability to modulate enzyme activity and interact with biological targets. For instance, derivatives of this class have shown promise in inhibiting Janus kinases (JAKs), which are implicated in various inflammatory diseases.

The methyl ester group in 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester also plays a crucial role in its chemical behavior. The ester can be selectively modified to introduce different functional groups, enabling the synthesis of diverse analogs for pharmacological evaluation. This flexibility is particularly valuable in high-throughput screening campaigns, where rapid access to structurally varied compounds is essential for identifying lead candidates.

From a synthetic perspective, 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester serves as a key intermediate in the preparation of more complex heterocycles. The nitro group can be reduced to an amine, allowing for further derivatization via diazotization or coupling reactions. Additionally, the carboxylic acid derivative can be formed by hydrolyzing the ester, providing access to other functionalized benzobthiophenes. These transformations underscore the compound's utility as a synthetic precursor in organic chemistry.

Recent advancements in computational chemistry have further enhanced the understanding of 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester's reactivity and potential applications. Molecular modeling studies have predicted its interactions with biological targets, helping researchers design more effective derivatives with improved pharmacokinetic properties. These computational approaches are increasingly integrated into drug discovery pipelines, reducing the reliance on empirical screening and accelerating the development of novel therapeutics.

The pharmaceutical industry has also explored 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester for its potential in materials science. Benzobthiophene derivatives exhibit interesting optoelectronic properties, making them suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The nitro group influences electron delocalization within the molecule, affecting its conductivity and luminescence characteristics. Such properties are critical for developing next-generation electronic devices with enhanced performance.

In conclusion, 6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester (CAS No. 34084-88-3) is a multifaceted compound with significant applications in both pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it a valuable intermediate for drug discovery and polymer synthesis. As research continues to uncover new applications for benzobthiophene derivatives, compounds like this are poised to play an increasingly important role in advancing scientific and technological innovation.

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(CAS:34084-88-3)6-Nitro-benzobthiophene-2-carboxylic Acid Methyl Ester
A1036089
Purity:99%
Quantity:5g
Price ($):788.0
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